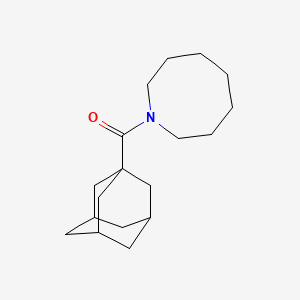

1-(1-adamantylcarbonyl)azocane

Overview

Description

Synthesis Analysis

Adamantane derivatives, including those similar to 1-(1-adamantylcarbonyl)azocane, are synthesized through a variety of chemical reactions. For instance, the synthesis of 1-aza-adamantane derivatives has been achieved by starting from commercial precursors, followed by a series of reactions including Wolff-Kishner reduction and cyclization processes (Bashore, Samardjiev, Bordner, & Coe, 2003). Similarly, the synthesis of 1-adamantyl and 1-bicyclo[2.2.2]octyl radicals involves photolysis of corresponding azoalkanes in hydrocarbon solvents, demonstrating the reactive versatility of adamantane-based compounds (Engel, Chae, Baughman, Marschke, Lewis, Timberlake, & Luedtke, 1983).

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by their rigid, cage-like framework, providing unique chemical and physical properties. For example, X-ray analysis and spectroscopic methods, including NMR, have been used to characterize the structure of adamantylated azolo-azines, offering insights into the structural determinants of adamantane derivatives' reactivity and stability (Deev, Paramonov, Shestakova, Khalymbadzha, Chupakhin, Subbotina, Eltsov, Slepukhin, Rusinov, Arseniev, & Shenkarev, 2017).

Chemical Reactions and Properties

Adamantane derivatives participate in a variety of chemical reactions, highlighting their versatility. For instance, the synthesis and reactions of 1-adamantyl azides with [Cr(CO)3Cp]2 lead to the conversion of these azides to isocyanates, demonstrating the reactive nature of adamantane-based compounds in organometallic chemistry (Fortman, Captain, & Hoff, 2009). Additionally, adamantane reagents have been used in hypervalent iodine/nitroxyl radical-mediated oxidation of alcohols, showcasing their application in synthetic organic chemistry (Dohi, Kamitanaka, Mochizuki, Ito, & Kita, 2012).

Scientific Research Applications

Multifunctional and Dual-Responsive Polymersomes

A study by Iyisan et al. (2016) demonstrates the design and formation of pH-responsive, photo-cross-linked polymersomes decorated with adamantane groups. These robust nanocontainers exhibit multifunctional capabilities, making them suitable for carrier systems in nanotechnology and microsystem devices. The polymersomes' surface modification through covalent and noncovalent approaches highlights the versatility of adamantane derivatives in creating responsive and functional nanostructures (Iyisan, Kluge, Formánek, Voit, & Appelhans, 2016).

Synthesis and Functionalization of Adamantane Derivatives

Research by Kadi et al. (2007) explores the synthesis of novel adamantane-containing 1,3,4-oxadiazoles and thiadiazoles, demonstrating their antimicrobial and anti-inflammatory activities. This study underscores the potential of adamantane derivatives in developing new therapeutic agents, showcasing their versatility beyond traditional applications (Kadi, El‐Brollosy, Al-Deeb, Habib, Ibrahim, & El-Emam, 2007).

Advanced Material Applications

Chen et al. (2012) highlight the mechanochemical transduction capabilities of polymers incorporating a bis(adamantyl)-1,2-dioxetane unit. The induced chemiluminescence upon mechanical stimulation of these polymers opens new avenues for studying the mechanical failure of materials and the development of sensors and imaging technologies that operate on a molecular level (Chen, Spiering, Karthikeyan, Peters, Meijer, & Sijbesma, 2012).

Structural and Mechanistic Studies

The work by Cowley et al. (2010) on three-coordinate terminal imidoiron(III) complexes involving 1-adamantyl azide showcases the detailed structural and mechanistic insights attainable through adamantane derivatives. This research contributes to the understanding of metal-ligand interactions and the formation of complex structures, with potential implications for catalysis and material science (Cowley, DeYonker, Eckert, Cundari, DeBeer, Bill, Ottenwaelder, Flaschenriem, & Holland, 2010).

properties

IUPAC Name |

1-adamantyl(azocan-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO/c20-17(19-6-4-2-1-3-5-7-19)18-11-14-8-15(12-18)10-16(9-14)13-18/h14-16H,1-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLSAXXJBGNVMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)C(=O)C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4558136.png)

![N-[2-[4-(dimethylamino)phenyl]-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B4558148.png)

![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole](/img/structure/B4558158.png)

![N-cyclooctyl-2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4558174.png)

![3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4558182.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4558189.png)

![N-cyclohexyl-4-[(1-naphthylacetyl)amino]benzamide](/img/structure/B4558196.png)

![N-(2,6-dimethylphenyl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B4558215.png)